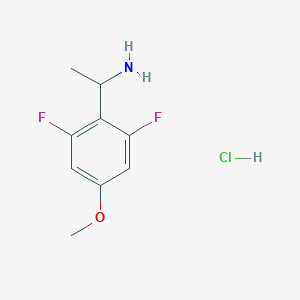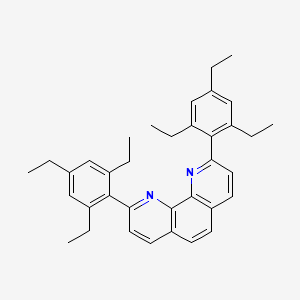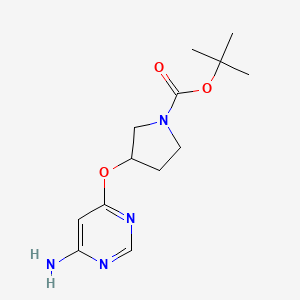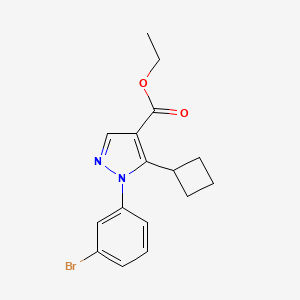
Ethyl 1-(3-bromophenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-phenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a cyclobutyl group, and an ethyl ester functional group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of 1-(3-Bromo-phenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester typically involves several steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a 3-bromo-phenyl group and a cyclobutyl group.
Esterification: The carboxylic acid group on the pyrazole ring is then esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial production methods for this compound would likely involve optimization of these reactions to maximize yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.
化学反応の分析
1-(3-Bromo-phenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, the ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Cyclization Reactions: The cyclobutyl group can participate in cyclization reactions to form larger ring systems.
Common reagents used in these reactions include strong acids or bases, oxidizing agents such as potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(3-Bromo-phenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Medicine: Due to its structural similarity to certain bioactive molecules, the compound is being explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3-Bromo-phenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring are key functional groups that allow the compound to bind to certain enzymes or receptors. This binding can inhibit or activate the target, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
1-(3-Bromo-phenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester can be compared to other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: This compound lacks the bromine and cyclobutyl groups, making it less versatile in terms of chemical reactivity.
1-(4-Chloro-phenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester: The presence of a chlorine atom instead of bromine can lead to different reactivity and biological activity.
1-(3-Bromo-phenyl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester: The substitution of the cyclobutyl group with a methyl group can affect the compound’s stability and reactivity.
The uniqueness of 1-(3-Bromo-phenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
特性
分子式 |
C16H17BrN2O2 |
|---|---|
分子量 |
349.22 g/mol |
IUPAC名 |
ethyl 1-(3-bromophenyl)-5-cyclobutylpyrazole-4-carboxylate |
InChI |
InChI=1S/C16H17BrN2O2/c1-2-21-16(20)14-10-18-19(15(14)11-5-3-6-11)13-8-4-7-12(17)9-13/h4,7-11H,2-3,5-6H2,1H3 |
InChIキー |
FPTUFIXYBFRFAH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Br)C3CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


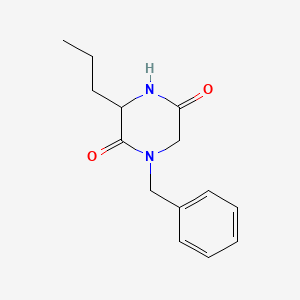



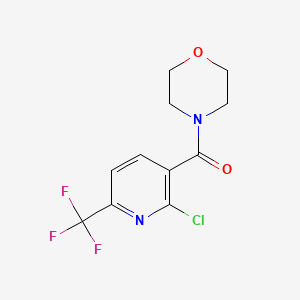
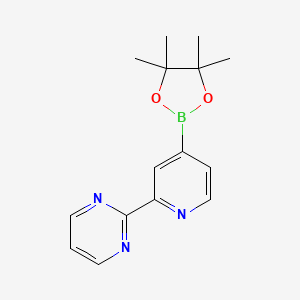
![7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride](/img/structure/B14779140.png)

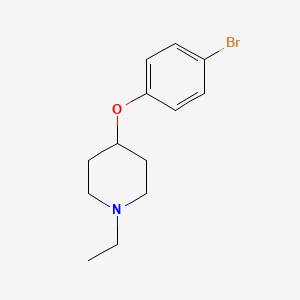
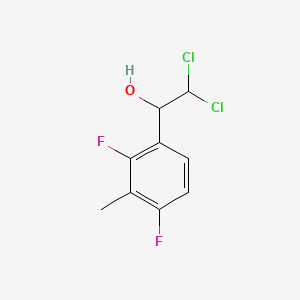
![tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14779155.png)
